molecular formula C11H8ClFN4S B2878676 3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride CAS No. 1989683-19-3

3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride

Cat. No.: B2878676
CAS No.: 1989683-19-3
M. Wt: 282.72
InChI Key: ROFZFXWIPBWHGP-UHFFFAOYSA-N
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Description

3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride is a synthetic compound with a complex structure that includes a fluorophenyl group, a dihydrothiazolylidene moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 4-fluoroaniline with a thioamide to form the thiazole ring, followed by cyclization with a hydrazine derivative to introduce the triazole ring. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for improved reaction control and scalability, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the triazole ring, leading to different reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group and the triazole ring can participate in binding interactions, while the thiazole ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride
  • 3-[4-(4-bromophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride
  • 3-[4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride

Uniqueness

The uniqueness of 3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4S.ClH/c12-8-3-1-7(2-4-8)9-5-17-11(15-9)10-13-6-14-16-10;/h1-6H,(H,13,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZNYWHNBAGXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=NC=NN3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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